molecular formula C21H32N4O3 B2636836 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-propylethanediamide CAS No. 922065-51-8

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-propylethanediamide

Cat. No. B2636836
CAS RN: 922065-51-8
M. Wt: 388.512
InChI Key: HEQYBTLYSJBYRJ-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-Methyl-1,2,3,4-tetrahydroisoquinoline . This is a type of isoquinoline, a nitrogen-containing heterocyclic compound . The compound also contains a morpholine group, which is a common feature in many pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves multi-component reactions . For example, the formation of N-benzyltetrahydroquinolines involves a three-component cationic imino Diels-Alder cycloaddition .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including the compound , serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for designing novel pharmaceutical agents. Several medicinal compounds containing a 1,2,3-triazole core are already available in the market. For instance, the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole all feature this motif .

Organic Synthesis

Researchers have extensively studied methods for synthesizing 1,2,3-triazoles due to their versatile applications. Notably, the following synthetic approaches have been explored:

Materials Science

1,2,3-Triazoles find applications in materials science, including the design of polymers, coatings, and functional materials. Their stability and compatibility with various substrates contribute to their utility in this field.

Additionally, some 1,2,3-triazole derivatives exhibit cytotoxic activity against cancer cell lines, emphasizing their potential in oncology research . Further investigations into the specific biological activities of the compound would provide valuable insights.

properties

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-3-8-22-20(26)21(27)23-15-19(25-10-12-28-13-11-25)17-6-7-18-16(14-17)5-4-9-24(18)2/h6-7,14,19H,3-5,8-13,15H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQYBTLYSJBYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-propylethanediamide

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